3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
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Overview
Description
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is an organic compound with the empirical formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent acidification with hydrochloric acid . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Acidification: Hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Dimethylamino-phenyl)-propionic acid or corresponding ketones.
Reduction: Formation of 3-(4-Dimethylamino-phenyl)-propanol or amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Mechanism of Action
The mechanism of action of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Dimethylamino-phenyl)-propanoic acid
- 3-(4-Dimethylamino-phenyl)-butanoic acid
- 3-(4-Dimethylamino-phenyl)-propionic acid
Uniqueness
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is unique due to its specific structural features, such as the presence of a dimethylamino group and a propionic acid moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNBFJDEOYTIGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641032 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134691-04-5 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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